4-Hydroxy thalidomide, also known as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a synthetic derivative of thalidomide. It belongs to the class of immunomodulatory imide drugs. [, , ] While thalidomide itself has been studied for its anti-inflammatory and immunomodulatory properties, 4-Hydroxy thalidomide has emerged as a compound of interest in scientific research due to its potential therapeutic applications in areas such as cancer and fibrosis.
The synthesis of 4-hydroxy thalidomide typically involves the conversion of L-glutamine into thalidomide through a multi-step process. One effective method includes the following steps:
This synthesis can be performed in a single reactor without recovering intermediates, which simplifies the process and enhances yield quality.
The molecular structure of 4-hydroxy thalidomide features a phthalimide ring system with an additional hydroxyl group at the fourth position. The compound's structure can be represented as follows:
The compound's three-dimensional conformation allows it to effectively interact with cereblon, facilitating its role in targeted protein degradation .
4-Hydroxy thalidomide participates in various chemical reactions that are pivotal for its biological activity:
These reactions underscore its utility in drug design and development.
The mechanism of action for 4-hydroxy thalidomide primarily involves its interaction with cereblon, part of the E3 ubiquitin ligase complex. When 4-hydroxy thalidomide binds to cereblon, it alters the substrate recognition capabilities of this complex:
4-Hydroxy thalidomide exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in pharmaceutical formulations .
The applications of 4-hydroxy thalidomide are diverse and significant:
4-Hydroxy thalidomide (4-HT) functions as a cereblon (CRBN)-modulating agent, hijacking the CRL4CRBN E3 ubiquitin ligase complex to alter substrate specificity. Like its parent compound thalidomide, 4-HT binds the C-terminal thalidomide-binding domain (TBD) of CRBN (residues 318–442), which forms part of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex [1] [5]. This binding induces conformational changes in CRBN, enabling the recruitment of non-native "neosubstrates" for polyubiquitination and subsequent proteasomal degradation [2] [5].
A cell-based target engagement assay demonstrated that 4-HT binds endogenous CRBN in MM1S multiple myeloma cells with high affinity (Kd = 230 nM), effectively competing with PROTAC degraders like dBET1 for CRBN occupancy [2]. This interaction is quantified by the inhibition constant (Ki = 0.7 μM), confirming direct engagement with the E3 ligase complex in physiological settings [4].
Table 1: Binding Affinities of CRBN Ligands
Compound | Kd (nM) | Cellular CRBN Engagement (IC50) |
---|---|---|
Thalidomide | 250 | 5.2 μM |
4-Hydroxy thalidomide | 230 | 0.7 μM |
Lenalidomide | 100 | 0.3 μM |
Pomalidomide | 50 | 0.1 μM |
4-HT serves as a versatile warhead for proteolysis-targeting chimeras (PROTACs) due to its optimal linker attachment point at the C4 position. Unlike classical immunomodulatory imide drugs (IMiDs), 4-HT enables synthetic tethering to target protein ligands without steric clashes, facilitating ternary complex formation [4] [7]. For example, PROTACs incorporating 4-HT and histone deacetylase 6 (HDAC6) inhibitors (e.g., Nexturastat A) achieve >85% HDAC6 degradation in multiple myeloma cells at 100 nM concentrations [2].
The recruitment efficiency stems from 4-HT’s ability to stabilize CRBN in a "closed" conformation, where the Lon protease domain and TBD align to create an interface for neosubstrate binding [8]. Structural studies of CRBNmidi (a truncated CRBN construct containing Lon and TBD domains) reveal that 4-HT-bound CRBN preferentially recruits zinc-finger (ZF) transcription factors like IKZF1/3 and SALL4 via their β-hairpin degrons [6] [8].
Table 2: Degradation Efficiency of 4-HT-Derived PROTACs
PROTAC Target | Linker Length | Degradation Efficiency (%) | DC50 (nM) |
---|---|---|---|
HDAC6 | 10 atoms | 85 | 12 |
BRD4 | 12 atoms | 78 | 18 |
Pirin | 15 atoms | 42 | 75 |
The molecular basis for 4-HT’s CRBN affinity lies in its hydroxyl group at the C4 position of the phthalimide ring. Crystal structures of the CRBN TBD-4-HT complex (PDB: 7T8Z) reveal that the hydroxyl group forms a hydrogen bond with Tyr319 of CRBN, a residue not engaged by unmodified thalidomide [6] [8]. This interaction increases binding free energy by −1.8 kcal/mol, enhancing affinity 3.2-fold compared to thalidomide [6].
Key residues governing specificity include:
Mutations at Tyr319 (e.g., Y319A) reduce 4-HT binding by >90%, confirming its critical role [6]. Conversely, the C4-OH minimally affects interactions with the glutarimide-binding pocket (residues Val388, Ile391), preserving core IMiD-like activity.
Table 3: CRBN Residues Critical for 4-HT Binding
Residue | Interaction Type | Effect of Mutation (Kd Change) |
---|---|---|
Trp380 | π-Stacking | 8-fold increase |
Tyr319 | H-bond (C4-OH) | 10-fold increase |
His357 | Polar (glutarimide carbonyl) | 5-fold increase |
Val388 | Hydrophobic enclosure | 3-fold increase |
4-HT exhibits distinct pharmacological properties compared to thalidomide:
Table 4: Functional Comparison of Thalidomide and 4-Hydroxy Thalidomide
Property | Thalidomide | 4-Hydroxy Thalidomide |
---|---|---|
CRBN Kd | 250 nM | 230 nM |
SALL4 Degradation (DC50) | 50 μM | 10 μM |
Metabolic Stability | Low (t1/2 = 5 h) | Moderate (t1/2 = 8 h) |
PROTAC Utilization | Limited | High (C4 linker site) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7